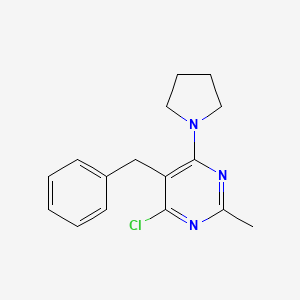

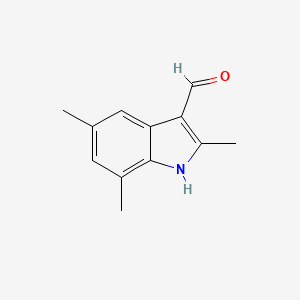

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,7-Trimethyl-1H-indole-3-carbaldehyde (TICA) is an aldehyde compound belonging to the group of indole derivatives. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. TICA has been studied for its potential use in a variety of applications, including as a food preservative, an insect repellent, and an antimicrobial agent.

Scientific Research Applications

Synthesis and Chemical Transformations

Indole-3-carbaldehyde derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are central to numerous synthetic routes for producing novel organic compounds. They have been utilized in green and sustainable synthetic methods, showcasing their potential in eco-friendly chemistry. For instance, the application of nanocatalysts in the synthesis of Knoevenagel condensation products presents a method with excellent yields and environmental benefits (Madan, 2020). Moreover, gold-catalyzed cycloisomerizations have been developed for preparing indole-2-carbaldehydes, demonstrating the compound's versatility in synthetic organic chemistry (Kothandaraman et al., 2011).

Material Science and Catalysis

The structurally diverse indole derivatives, synthesized from indole-3-carbaldehydes, are of interest in material science for their unique properties. The synthesis and structural analysis of novel indole derivatives have been explored, highlighting their applications in different fields, including the development of materials with nonlinear optical properties (Tariq et al., 2020). Additionally, palladacycles derived from indole carbaldehydes have shown promise as catalysts in various chemical reactions, further expanding their applicability in synthetic methodologies (Singh et al., 2017).

Potential Therapeutic Applications

Indole derivatives have been recognized for their biological activities, including anticancer properties. Research into new indole-based compounds synthesized from indole-3-carbaldehydes has revealed their potential antiproliferative effects towards cancer cell lines, suggesting their relevance in the development of anticancer therapies (Fawzy et al., 2018). This aspect of research underscores the importance of this compound and its derivatives in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

It is known that indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Mode of Action

It is known that indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Biochemical Pathways

Indole derivatives are known to be essential entities found in many natural products like indole alkaloids, fungal, and marine organisms .

Future Directions

Biochemical Analysis

Biochemical Properties

2,5,7-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites . Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses . Additionally, this compound can affect the expression of specific genes, thereby altering the cellular phenotype . These effects are critical for understanding how this compound can be utilized in therapeutic contexts and its potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to understanding the compound’s biological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the compound’s effects on cellular processes can vary over time, with some effects becoming more pronounced with prolonged exposure . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is critical for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity . This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function . This compound can be targeted to specific cellular compartments or organelles, where it exerts its biological effects . For instance, this compound may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2,5,7-trimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNXZAUUKBQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

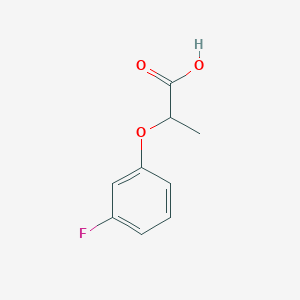

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

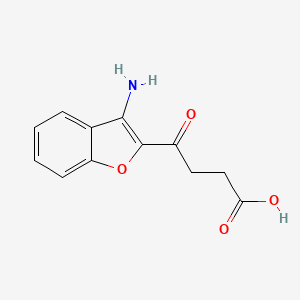

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)